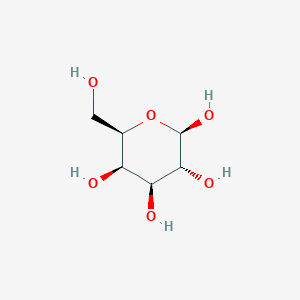![molecular formula C8H17N3O3 B118575 Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 143634-52-0](/img/structure/B118575.png)
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester exerts its effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in the body. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has been found to possess various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can pose a challenge for certain experiments.
Future Directions
There are several future directions for the research on Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester. One potential direction is the development of novel derivatives with enhanced pharmacological properties. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its formulation for clinical use.
Conclusion:
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, and its ease of synthesis and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use.
Synthesis Methods
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester can be synthesized by reacting 2-aminoacetaldehyde diethyl acetal with isobutyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester.
Scientific Research Applications
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
143634-52-0 |
|---|---|
Product Name |
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester |
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5(4-9)6(10)12/h5H,4,9H2,1-3H3,(H2,10,12)(H,11,13) |
InChI Key |
GUBUZSWYGSABPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
synonyms |
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



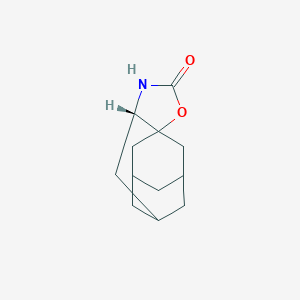
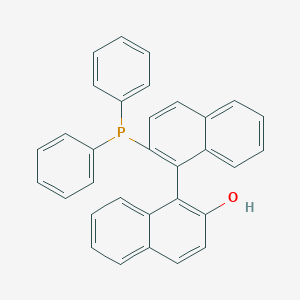
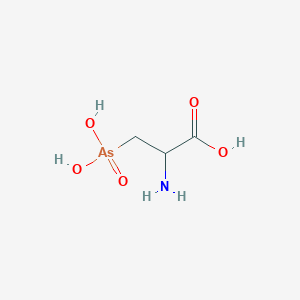
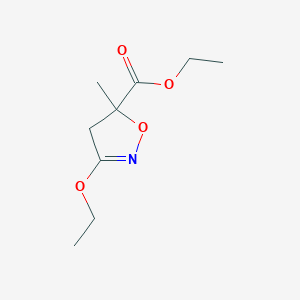
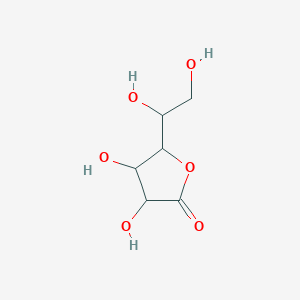

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
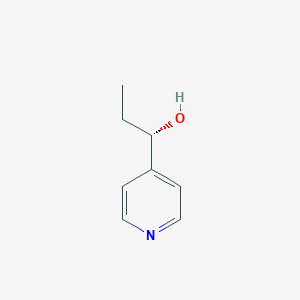

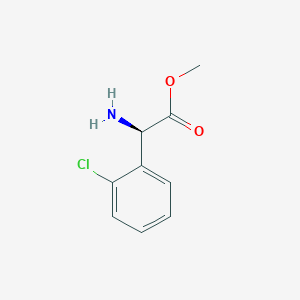
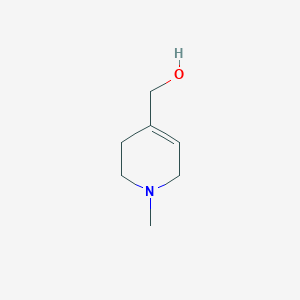
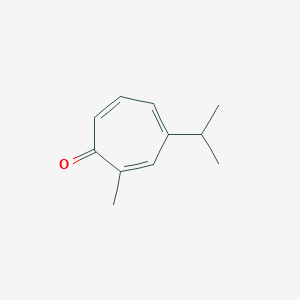
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
